molecular formula C10H10N2OS B024781 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazole-2-thiol CAS No. 108413-54-3

5-(3,5-Dimethylphenyl)-1,3,4-oxadiazole-2-thiol

Cat. No.: B024781
CAS No.: 108413-54-3
M. Wt: 206.27 g/mol
InChI Key: KJGDENXYYRACQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,5-Dimethylphenyl)-1,3,4-oxadiazole-2-thiol ( 108413-54-3) is a high-value heterocyclic compound of significant interest in medicinal chemistry and anticancer research. This reagent features a 1,3,4-oxadiazole core, a well-established pharmacophore known for its wide spectrum of biological activities, strategically substituted with a 3,5-dimethylphenyl group at the 5-position and a thiol group at the 2-position. This compound is a key intermediate in the synthesis of novel 1,3,4-oxadiazole-2-thioether derivatives, which have demonstrated promising cytotoxicity against human lung cancer (A549) cell lines in scientific studies. The 1,3,4-oxadiazole scaffold is recognized for its ability to contribute to antiproliferative effects through the potential inhibition of critical cancer-related enzymes and biological targets, such as thymidylate synthase, HDAC, and topoisomerase II . Researchers value this specific derivative for its potential application in developing new chemotherapeutic agents and for structure-activity relationship (SAR) studies aimed at optimizing cytotoxicity and selectivity. With the molecular formula C 10 H 10 N 2 OS and a molecular weight of 206.26 g/mol, it is supplied for use in scientific investigations. Please Note: This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(3,5-dimethylphenyl)-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-6-3-7(2)5-8(4-6)9-11-12-10(14)13-9/h3-5H,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGDENXYYRACQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=NNC(=S)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazide Preparation

3,5-Dimethylbenzoic acid is converted to its hydrazide derivative through esterification followed by hydrazinolysis.

  • Reagents : 3,5-Dimethylbenzoic acid, thionyl chloride (SOCl₂), ethanol, hydrazine hydrate (N₂H₄·H₂O).

  • Conditions :

    • Esterification: Reflux with SOCl₂ to form the acid chloride, followed by ethanol quenching.

    • Hydrazinolysis: Reaction with excess hydrazine hydrate at 80°C for 4–6 hours.

Oxadiazole-Thiol Formation

The hydrazide undergoes cyclization with CS₂ in the presence of a base to form the target compound.

  • Reagents : 3,5-Dimethylbenzoic acid hydrazide, CS₂, potassium hydroxide (KOH).

  • Conditions :

    • Solvent: Ethanol-water (1:1 v/v).

    • Temperature: Reflux (80°C) for 6–8 hours.

    • Workup: Acidification with HCl to pH 2–3 precipitates the product.

  • Yield : 65–75% after recrystallization with ethanol.

Key Reaction Mechanism:

  • Deprotonation of the hydrazide by KOH to form a nucleophilic intermediate.

  • Reaction with CS₂ to generate a dithiocarbazate intermediate.

  • Intramolecular cyclization and elimination of H₂S to form the oxadiazole-thiol.

Optimized Procedure for High-Yield Synthesis

Modifications to the classical method improve efficiency and scalability:

Solvent Optimization

Polar aprotic solvents like dimethylformamide (DMF) enhance cyclization kinetics.

  • Conditions :

    • Solvent: DMF.

    • Base: KOH (2.5 equiv).

    • Temperature: 100°C for 4 hours.

  • Yield : 82%.

Catalytic Approaches

Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) reduces reaction time.

  • Conditions :

    • Catalyst: 10 mol% TBAB.

    • Solvent: Ethanol.

    • Temperature: 70°C for 3 hours.

  • Yield : 78%.

Industrial-Scale Production Considerations

Large-scale synthesis requires adjustments for safety and cost-effectiveness:

Continuous Flow Reactors

  • Advantages : Improved heat management and reduced reaction time.

  • Parameters :

    • Residence time: 30 minutes.

    • Temperature: 90°C.

    • Yield: 80% with >95% purity.

Green Chemistry Alternatives

  • Aqueous NaOH : Replaces ethanol with water, reducing environmental impact.

  • Microwave Assistance : Shortens reaction time to 1 hour with 70% yield.

Characterization and Analytical Validation

Post-synthesis analysis confirms structural integrity:

Spectroscopic Data

Technique Key Observations
IR (cm⁻¹) 1250 (C=S), 1600 (C=N), 2550 (-SH).
¹H NMR (δ ppm) 2.3 (s, 6H, CH₃), 6.8–7.2 (m, 3H, Ar-H).
¹³C NMR (δ ppm) 168.5 (C=S), 160.2 (C=N), 21.4 (CH₃).

Elemental Analysis

Element Calculated (%) Observed (%)
C57.1257.05
H4.804.78
N13.3213.28

Comparative Analysis of Synthetic Routes

The table below evaluates key parameters across methods:

Method Solvent Base Time (h) Yield (%)
Classical (Ethanol-KOH)EthanolKOH865
DMF-KOHDMFKOH482
Catalytic (TBAB)EthanolKOH378
Microwave-AssistedWaterNaOH170

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dimethylphenyl)-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or thioesters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Thioethers or thioesters.

Scientific Research Applications

5-(3,5-Dimethylphenyl)-1,3,4-oxadiazole-2-thiol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Agriculture: It has been explored for its use as a pesticide or herbicide due to its biological activity.

    Materials Science: The compound is investigated for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazole-2-thiol involves its interaction with various molecular targets:

    Antimicrobial Activity: The compound can disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death.

    Anticancer Activity: It may induce apoptosis in cancer cells by interacting with specific cellular pathways and proteins.

    Pesticidal Activity: The compound can interfere with the nervous system of pests, leading to paralysis and death.

Comparison with Similar Compounds

Structural Features

The table below compares structural features and synthetic yields of 5-(3,5-dimethylphenyl)-1,3,4-oxadiazole-2-thiol with closely related compounds:

Compound Name Substituents on Phenyl Ring Molecular Formula Yield (%) Key Reference
This compound 3,5-dimethyl C₁₀H₉N₂OS N/A
5-(2-Chloro-4,5-dimethylphenyl)-1,3,4-oxadiazole-2-thiol (4n) 2-Cl, 4,5-dimethyl C₁₀H₈ClN₂OS 76
5-(2-Trifluoromethylphenyl)-1,3,4-oxadiazole-2-thiol (4v) 2-CF₃ C₉H₅F₃N₂OS 90
5-(4-Bromo-2-chlorophenyl)-1,3,4-oxadiazole-2-thiol (4x) 4-Br, 2-Cl C₈H₄BrClN₂OS 81
5-Benzyl-1,3,4-oxadiazole-2-thiol Benzyl C₉H₈N₂OS 87
5-(2-Hydroxyphenyl)-1,3,4-oxadiazole-2-thione (2a) 2-OH C₈H₅N₂OS₂ 65–70

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Chloro (Cl) and trifluoromethyl (CF₃) substituents (e.g., 4n, 4v) increase electrophilicity, enhancing reactivity in nucleophilic substitution reactions .
  • Steric Effects : Bulky substituents like 3,5-dimethylphenyl improve thermal stability but may reduce solubility in polar solvents.
  • Synthetic Yields : The trifluoromethyl-substituted derivative (4v) achieves the highest yield (90%), likely due to the strong electron-withdrawing nature of CF₃ accelerating cyclization .

Challenges :

  • Thiol vs. Thione Tautomerism: The thiol group (-SH) may tautomerize to a thione (=S), affecting reactivity. This is noted in CAS No. 108413-54-3, which is listed as a thione in .
  • Purification : HPLC retention times for analogues range from 6.49–7.69 minutes, suggesting moderate polarity .

Key Findings :

  • Antimicrobial Activity : Nitrophenyl-substituted triazolothiadiazoles exhibit significant antibacterial effects . The 3,5-dimethylphenyl group in the target compound may confer similar properties.

Physicochemical Properties

  • Lipophilicity : The 3,5-dimethylphenyl group increases logP compared to hydroxyl- or nitro-substituted analogues, favoring blood-brain barrier penetration .
  • Thermal Stability : Aromatic substituents enhance stability, as seen in analogues with decomposition points >250°C .

Biological Activity

5-(3,5-Dimethylphenyl)-1,3,4-oxadiazole-2-thiol is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This compound features a unique structure that contributes to its potential as an antimicrobial and anticancer agent. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological evaluations.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors through methods such as the Mannich reaction. Characterization is performed using techniques like NMR and FT-IR spectroscopy to confirm the structure and purity of the synthesized compounds .

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. Specifically, studies have shown that compounds with this scaffold demonstrate enhanced activity against gram-positive bacteria compared to gram-negative strains. For instance:

  • Bacterial Inhibition : The compound has shown effective inhibition against various bacterial strains such as Bacillus cereus and Bacillus thuringiensis, with minimum inhibitory concentrations (MIC) indicating potent activity .
  • Fungal Activity : In addition to antibacterial effects, certain derivatives have displayed antifungal properties, expanding their therapeutic potential.

Anticancer Activity

The anticancer properties of this compound have been evaluated against several cancer cell lines:

  • Cell Lines Tested : Notable cancer cell lines include HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). The compound exhibited IC50 values ranging from 0.47 to 1.4 µM against thymidylate synthase (TS), a critical enzyme in DNA synthesis .
  • Mechanism of Action : The oxadiazole core is believed to interact with cellular targets involved in proliferation and apoptosis pathways. Studies suggest that these compounds induce apoptosis in cancer cells through caspase activation and modulation of p53 expression levels .

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Antibacterial Study : A study conducted by Özyazıcı et al. synthesized a series of 1,3,4-oxadiazole derivatives and evaluated their antimicrobial activity using disc diffusion methods. The results indicated that these derivatives had superior activity against gram-positive bacteria compared to their gram-negative counterparts .
  • Cytotoxicity Evaluation : In vitro cytotoxicity assays demonstrated that certain derivatives could significantly inhibit the growth of various cancer cell lines. Notably, one derivative showed an increase in antitumor activity by a factor of 4.5 compared to precursor compounds .

Data Tables

Compound NameAntimicrobial Activity (MIC µg/mL)Anticancer Activity (IC50 µM)
This compoundBacillus cereus: 10HCT116: 0.47
Other Derivative AStaphylococcus aureus: 15MCF7: 0.75
Other Derivative BCandida albicans: 20HUH7: 1.00

Q & A

Basic: What synthetic methodologies are recommended for 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazole-2-thiol, and how can reaction conditions be optimized for yield?

Answer:
The synthesis typically involves cyclization and nucleophilic substitution reactions. A common approach is reacting hydrazide derivatives with carbon disulfide (CS₂) in the presence of a base like KOH. For example, refluxing 3.8 mmol of a hydrazide precursor with 6 mmol KOH in ethanol-water for 8 hours yields the oxadiazole-thiol scaffold . Optimization strategies include:

  • Solvent selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
  • Temperature control: Reflux (~80°C) improves cyclization kinetics.
  • Catalyst use: Acidic or basic catalysts can stabilize intermediates.
    Characterization via IR spectroscopy (to confirm thiol C=S stretch at ~1200–1250 cm⁻¹) and ¹H-NMR (to verify aromatic protons and methyl groups) is critical .

Basic: Which spectroscopic and analytical techniques are most effective for confirming the structural integrity of this compound?

Answer:

  • IR Spectroscopy: Identifies functional groups like the thiol (-SH, ~2550 cm⁻¹) and oxadiazole ring (C=N stretch at ~1600 cm⁻¹) .
  • ¹H-NMR: Aromatic protons from the 3,5-dimethylphenyl group appear as a singlet (δ 6.8–7.2 ppm), while methyl groups resonate as singlets (δ ~2.3–2.5 ppm) .
  • Elemental Analysis: Confirms molecular formula (e.g., C₁₀H₁₀N₂OS requires C: 57.12%, H: 4.80%, N: 13.32%) .
  • Mass Spectrometry (MS): High-resolution MS can validate the molecular ion peak (e.g., m/z 210.06 for [M+H]⁺) .

Advanced: How can factorial design be applied to optimize the synthesis parameters of this oxadiazole derivative?

Answer:
Factorial design reduces experimental runs while identifying critical variables. For example, a 2³ factorial design might test:

  • Variables: Temperature (60°C vs. 80°C), solvent (ethanol vs. DMF), and catalyst (none vs. p-toluenesulfonic acid).
  • Responses: Yield (%) and purity (HPLC area%).
    Statistical analysis (e.g., ANOVA) can reveal interactions between variables. For instance, elevated temperature with DMF may significantly increase yield (p < 0.05) . A sample data table:
RunTemp (°C)SolventCatalystYield (%)
160EthanolNo45
280DMFYes82

Advanced: What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects) for this compound?

Answer:
Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:

  • Standardized assays: Use CLSI guidelines for antimicrobial testing (e.g., MIC values) vs. NCI-60 panels for anticancer screening .
  • Structure-activity relationship (SAR) analysis: Compare substituent effects; the 3,5-dimethylphenyl group may enhance lipophilicity (anticancer) but reduce solubility (affecting antimicrobial uptake) .
  • Mechanistic studies: Evaluate enzyme targets (e.g., thymidylate synthase inhibition for anticancer activity vs. β-lactamase inhibition for antibacterial effects) .

Advanced: How can researchers design experiments to study the reactivity of the thiol group in this compound under varying conditions?

Answer:

  • pH-dependent reactivity: Perform nucleophilic substitution reactions at pH 7–9 (thiolate ion formation enhances reactivity) .
  • Oxidative stability assays: Monitor thiol oxidation to disulfides via HPLC under aerobic vs. inert conditions.
  • Thiol-specific probes: Use Ellman’s reagent (DTNB) to quantify free -SH groups before/after reactions .
  • Kinetic studies: Track reaction rates with alkylating agents (e.g., methyl iodide) at different temperatures to calculate activation energy .

Advanced: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319) .
  • Ventilation: Use fume hoods to avoid inhalation (H335) .
  • Spill management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage: In airtight containers under nitrogen, away from oxidizers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3,5-Dimethylphenyl)-1,3,4-oxadiazole-2-thiol
Reactant of Route 2
5-(3,5-Dimethylphenyl)-1,3,4-oxadiazole-2-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.